ML167 - 1285702-20-6

ML167

Catalog Number: EVT-276269
CAS Number: 1285702-20-6
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML167 is a potent and selective inhibitor of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) enzymes. [] These kinases play crucial roles in gene splicing, particularly the phosphorylation of serine- and arginine-rich (SR) proteins within the spliceosome. [] ML167 emerged as a promising candidate from a series of substituted 6-arylquinazolin-4-amines investigated for Clk/Dyrk inhibition. []

TG003

Compound Description: TG003 is a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. [, ] It exhibits anti-cancer activity by disrupting RNA splicing and affecting the function of the splicing regulator SRRM1. []

Relevance: TG003 is structurally related to ML167 and shares its ability to inhibit CLKs. [, ] Both compounds have been investigated for their potential in overcoming chemoresistance in acute myeloid leukemia (AML). []

FRAX597

Compound Description: FRAX597 is a small molecule inhibitor that selectively targets p21-activated kinases (PAKs), specifically PAK1. [] It demonstrates synergistic effects with CLK inhibitors in reducing the growth and colony-forming capacity of chemoresistant AML cells. []

Relevance: While not structurally similar to ML167, FRAX597 is directly related to its research context. Both compounds have been studied in combination to target the PAK1-Clk-SRRM1 network, a critical vulnerability in chemoresistant AML. []

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent commonly used in the treatment of acute myeloid leukemia (AML). [] It acts as a pyrimidine nucleoside analog, interfering with DNA synthesis and leading to cancer cell death. []

Relevance: Cytarabine is not structurally related to ML167 but plays a crucial role in the research context. Studies have investigated the use of ML167 in combination with cytarabine to overcome chemoresistance in AML. []

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic that functions as a chemotherapy medication. [] Similar to cytarabine, it disrupts DNA synthesis within cancer cells, leading to cell death. []

Relevance: Daunorubicin is not structurally related to ML167, but it is essential to the research context as it is often used in combination with cytarabine for treating AML. [] Studies have explored the potential of using ML167 alongside daunorubicin and cytarabine to combat chemoresistance in AML. []

6-arylquinazolin-4-amines

Compound Description: 6-arylquinazolin-4-amines represent a class of chemical compounds investigated for their inhibitory activity against both Clk and Dyrk kinases. [] These compounds exhibit promising potential for controlling splicing mechanisms. []

Relevance: This chemical class is directly relevant to ML167, as it belongs to the 6-arylquinazolin-4-amine class. [] The identification and validation of ML167 as a potent and selective Clk inhibitor within this class contribute to the broader research on splicing regulation. []

Gefitinib

Compound Description: Gefitinib is a medication used to treat certain types of lung cancer. It works by blocking the activity of a protein called epidermal growth factor receptor (EGFR), which is involved in the growth and spread of cancer cells. []

Relevance: Gefitinib serves as a reference compound in research related to ML167, specifically in the context of EGFR inhibition. [] While not structurally related, ML167 demonstrated a higher binding free energy and 3D pharmacophore fit value compared to Gefitinib when tested against EGFR. []

Erlotinib

Compound Description: Erlotinib is a medication used for treating certain types of lung cancer that have spread to other parts of the body. Like Gefitinib, it acts as an EGFR inhibitor, targeting cancer cell growth and proliferation. []

Relevance: Erlotinib, similar to Gefitinib, serves as a reference compound in studies involving ML167, particularly concerning EGFR inhibition. [] While not structurally related, ML167 exhibited superior binding energy and 3D pharmacophore fit value compared to Erlotinib when tested against EGFR. []

Overview

ML167 is a highly selective inhibitor of Cdc2-like kinase 4, commonly referred to as Clk4. It is notable for its specificity, exhibiting an IC50 value of 136 nM against Clk4, which is significantly more potent than its effects on other kinases in the Clk family, such as Clk1, Clk2, and Clk3. The Clk family of enzymes plays a critical role in gene splicing by phosphorylating serine/arginine-rich proteins that are essential components of the spliceosome. ML167 represents the first fully selective inhibitor of Clk4, making it a valuable tool for studying the modulation of gene splicing processes in cellular biology .

Source

ML167 was developed as part of research aimed at identifying small molecule probes that can selectively inhibit specific kinases involved in cellular processes. The compound is cataloged under the CAS number 1285702-20-6 and has been made available by various chemical suppliers, including Cayman Chemical and MedKoo Biosciences .

Classification

ML167 falls under the category of small molecule inhibitors and is classified specifically as a kinase inhibitor. Its primary target is Cdc2-like kinase 4, which is implicated in various cellular functions, including cell cycle regulation and gene expression .

Synthesis Analysis

Methods

The synthesis of ML167 involves multiple steps typical of organic synthesis strategies aimed at producing selective kinase inhibitors. While specific technical details about the synthetic pathway for ML167 are not extensively documented in public literature, similar compounds often utilize techniques such as:

  • Multi-step synthesis: Involves constructing complex molecules through sequential reactions.
  • Functional group modifications: Targeting specific sites on precursor compounds to enhance selectivity and potency.

Technical Details

The synthetic route typically includes:

  • Starting materials: Often derived from commercially available compounds or synthesized intermediates.
  • Reagents and catalysts: Specific reagents are employed to facilitate reactions, such as coupling agents or protecting groups to manage functional groups during synthesis.
Molecular Structure Analysis

Structure

The molecular formula for ML167 is C19H17N3O3C_{19}H_{17}N_{3}O_{3}, with a molecular weight of approximately 335.4 g/mol. The structure features a complex arrangement that contributes to its selectivity for Clk4 over other kinases.

Data

The molecular structure can be represented as follows:

Molecular Structure C19H17N3O3\text{Molecular Structure }C_{19}H_{17}N_{3}O_{3}

This configuration allows for optimal interaction with the ATP-binding site of Clk4, enhancing its inhibitory action .

Chemical Reactions Analysis

Reactions

ML167 primarily acts through competitive inhibition of Clk4 by binding to its ATP-binding site. This mechanism prevents the phosphorylation of target proteins involved in gene splicing.

Technical Details

In vitro studies have demonstrated that ML167 effectively inhibits Clk4 activity in cellular models, such as Caco-2 cells, showcasing its potential for further biological applications. The compound's ability to permeate cell membranes adds to its utility in experimental settings .

Mechanism of Action

Process

ML167 functions by competing with ATP for binding at the active site of Clk4. This inhibition disrupts the kinase's normal function in phosphorylating substrates necessary for spliceosome assembly and function.

Data

Studies suggest that the inhibition of Clk4 by ML167 leads to alterations in splicing patterns within cells, which can have downstream effects on gene expression and cellular behavior .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Relevant data regarding these properties can aid researchers in handling ML167 effectively during experiments .

Applications

ML167 has significant applications in scientific research, particularly in:

  • Gene Splicing Studies: As a selective inhibitor of Clk4, it serves as a valuable tool for investigating the roles of this kinase in splicing mechanisms.
  • Cancer Research: Given its role in cell cycle regulation and gene expression, ML167 may provide insights into cancer biology where splicing dysregulation is prevalent.
  • Drug Development: The specificity of ML167 makes it a candidate for developing therapeutic agents targeting diseases associated with aberrant splicing activities .

Properties

CAS Number

1285702-20-6

Product Name

ML167

IUPAC Name

[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22)

InChI Key

ROCFOIBAEVAOLQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO

Solubility

Soluble in DMSO, not in water

Synonyms

ML167; ML-167; ML 167; CID 44968231; CID44968231; CID-44968231; NCGC00188654; NCGC-00188654; NCGC 00188654

Canonical SMILES

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.